molecular formula C11H13F2NO B250047 N,N-diethyl-2,4-difluorobenzamide

N,N-diethyl-2,4-difluorobenzamide

Cat. No.: B250047
M. Wt: 213.22 g/mol
InChI Key: GCKOFNYCLGWGCO-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,4-difluorobenzamide (CAS 131401-55-3) is a fluorinated benzamide derivative with a molecular weight of 213.22 g/mol and the chemical formula C₁₁H₁₃F₂NO. It consists of a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and diethyl groups on the amide nitrogen. Fluorinated benzamides are pivotal in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, modulate lipophilicity, and improve bioavailability . The diethyl substitution on the amide nitrogen eliminates hydrogen-bonding capacity, distinguishing it from NH-containing analogs.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N,N-diethyl-2,4-difluorobenzamide

InChI

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3

InChI Key

GCKOFNYCLGWGCO-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Hydrogen Bonding

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
  • Structure : Fluorines at the 2-position of the benzamide ring and 2,4-positions of the aniline ring.
  • Key Features :
    • Exhibits intermolecular N–H···F hydrogen bonding between the amide NH and ortho-fluorine, leading to layered crystal packing .
    • Molecular stacking involves offset π-π interactions between fluorinated rings.
  • Molecular Weight : 252.21 g/mol.
  • Implications : The NH group enables hydrogen bonding, influencing solubility and solid-state interactions, unlike the diethyl-substituted target compound.
5-Amino-2,4-difluorobenzamide
  • Structure: Fluorines at 2,4-positions and an amino group at the 5-position.
  • Key Features: The amino group introduces hydrogen-bond donor capacity, enhancing aqueous solubility compared to N,N-diethyl derivatives . Potential for greater reactivity in electrophilic substitution reactions.

Backbone Modifications: Acetamides vs. Benzamides

N,N-Diethyl-2,2-difluoroacetamide Derivatives
  • Structure : Difluoro substitution on the acetamide α-carbon (e.g., compounds 2f, 2j–2m in ).
  • Key Features: The trifluoroacetamide moiety enhances electrophilicity, facilitating Pd-catalyzed α-arylation reactions .
N-(2-Diethylaminoethyl)-4-fluorobenzamide
  • Structure: Fluorine at the 4-position of the benzamide ring and a diethylaminoethyl side chain.
  • Key Features: The basic diethylamino group increases water solubility and enables protonation under physiological conditions . Radiolabeled versions (e.g., [¹⁸F]-DAFBA) are explored for imaging applications.

Electronic and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Fluorine Positions Nitrogen Substituents Molecular Weight (g/mol) Hydrogen Bonding LogP* (Predicted)
N,N-Diethyl-2,4-difluorobenzamide 2,4 (benzamide) Diethyl 213.22 None ~2.5
Fo24 2 (benzamide), 2,4 (aniline) H (amide) 252.21 N–H···F ~2.8
5-Amino-2,4-difluorobenzamide 2,4 (benzamide) NH₂ 172.14 N–H···O/F ~1.2
N,N-Diethyl-2,2-difluoroacetamide (2f) α-C (acetamide) Diethyl 217.23 None ~1.8

*LogP values estimated using fragment-based methods.

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